5-chloro-2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
5-chloro-2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide, commonly known as MNAC13, is a synthetic compound that has gained significant attention in the field of scientific research. MNAC13 is a member of the benzamide family and has been found to exhibit potent anticancer properties.
Mechanism of Action
The exact mechanism of action of MNAC13 is not fully understood. However, it has been suggested that MNAC13 inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MNAC13 has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce tumor growth and metastasis in various types of cancer, including breast cancer, lung cancer, and melanoma. MNAC13 has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
MNAC13 has several advantages for lab experiments. It has a low toxicity profile and is well-tolerated in animal models. MNAC13 also has good solubility in water and organic solvents, which makes it easy to prepare for experiments. However, MNAC13 is a synthetic compound and may not accurately represent the complexity of natural compounds found in living organisms. Additionally, MNAC13 has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on MNAC13. One direction is to further explore its mechanism of action and its potential as a treatment for various types of cancer. Another direction is to investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, future research could focus on improving the synthesis method of MNAC13 to make it more efficient and cost-effective. Overall, MNAC13 has shown great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of MNAC13 is a multistep process involving the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified using column chromatography, and the final compound is obtained as a yellow solid.
Scientific Research Applications
MNAC13 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo. MNAC13 has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth.
properties
IUPAC Name |
5-chloro-2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-10-4-2-9(3-5-10)16-14(19)11-6-8(15)7-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVUXKKUJDEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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